molecular formula C18H14Cl2N2O4 B5091624 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5091624
M. Wt: 393.2 g/mol
InChI Key: VBCKSZVANNMKKO-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a dichlorophenyl group, and a pyrrolidine-2,5-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dichlorophenyl Group: This step might involve halogenation reactions using reagents like chlorine or bromine.

    Construction of the Pyrrolidine-2,5-dione Core: This can be synthesized through cyclization reactions involving amines and anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the pyrrolidine-2,5-dione core.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylpyrrolidine-2,5-dione
  • 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4/c19-12-3-2-11(6-13(12)20)22-17(23)7-14(18(22)24)21-8-10-1-4-15-16(5-10)26-9-25-15/h1-6,14,21H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCKSZVANNMKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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